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molecular formula C6H7F2N3 B8573797 2-Pyrimidineethanamine, beta,beta-difluoro-

2-Pyrimidineethanamine, beta,beta-difluoro-

Cat. No. B8573797
M. Wt: 159.14 g/mol
InChI Key: WMXQCUXNELUVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829584B2

Procedure details

A portion of the 2-(2-azido-1,1-difluoro-ethyl)-pyrimidine (578 mg, 3.12 mmol) was taken up in THF (8 mL), 0.1 M NaOH (aq) (0.6 mL), and PPh3 (982 mg, 3.74 mmol) and stirred at 50° C. for 29 h. The resulting pale yellow solution was allowed to cool to rt, dried (2×Na2SO4), and treated with 4 M HCl/dioxane (2 mL; approximately 8 mmol HCl). The precipitate was collected by decantation, and washed with dry ether (3×15 mL). The solid was then partitioned with 4 M NaCl (4 mL) and EtOAc (4 mL), and the aqueous layer was washed with EtOAc (1×4 mL). The aqueous layer was then brought to a pH greater than 10 with 2.5 M NaOH, and extracted with equal volumes of DCM (3×5 mL). The combined organic layers were dried (Na2SO4) and concentrated under rotary evaporation at 35° C. to provide the title compound as a pale yellow oil (419 mg, 85% over two steps).
Name
2-(2-azido-1,1-difluoro-ethyl)-pyrimidine
Quantity
578 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
982 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([C:8]1[N:13]=[CH:12][CH:11]=[CH:10][N:9]=1)([F:7])[F:6])=[N+]=[N-].[OH-].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl.O1CCOCC1>C1COCC1>[F:7][C:5]([F:6])([C:8]1[N:9]=[CH:10][CH:11]=[CH:12][N:13]=1)[CH2:4][NH2:1] |f:1.2,4.5|

Inputs

Step One
Name
2-(2-azido-1,1-difluoro-ethyl)-pyrimidine
Quantity
578 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC(F)(F)C1=NC=CC=N1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
982 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (2×Na2SO4)
CUSTOM
Type
CUSTOM
Details
The precipitate was collected by decantation
WASH
Type
WASH
Details
washed with dry ether (3×15 mL)
CUSTOM
Type
CUSTOM
Details
The solid was then partitioned with 4 M NaCl (4 mL) and EtOAc (4 mL)
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAc (1×4 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with equal volumes of DCM (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under rotary evaporation at 35° C.

Outcomes

Product
Name
Type
product
Smiles
FC(CN)(C1=NC=CC=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 419 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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